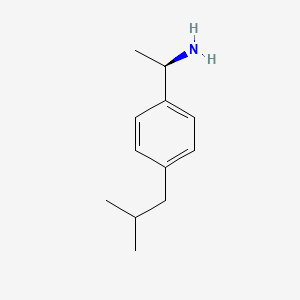

(R)-1-(4-Isobutylphenyl)ethanamine

Description

(R)-1-(4-Isobutylphenyl)ethanamine (CAS: 1212142-57-8) is a chiral primary amine with the molecular formula C₁₂H₁₉N and a molecular weight of 177.29 g/mol . It features a 4-isobutylphenyl group attached to an ethanamine backbone in the (R)-configuration. This compound is primarily utilized as a pharmaceutical intermediate, with storage recommendations emphasizing protection from light and moisture under an inert atmosphere . Its stereochemistry and lipophilic isobutyl substituent make it valuable for synthesizing enantiomerically pure drugs, though its specific therapeutic applications remain undisclosed in available literature.

Propriétés

IUPAC Name |

(1R)-1-[4-(2-methylpropyl)phenyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9-10H,8,13H2,1-3H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAOEFIPECGPEM-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)CC(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Isobutylphenyl)ethanamine typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 4-isobutylacetophenone.

Reduction: The carbonyl group of 4-isobutylacetophenone is reduced to form 4-isobutylphenylethanol using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Amination: The hydroxyl group of 4-isobutylphenylethanol is then converted to an amine group through a reductive amination process. This involves the use of an amine source, such as ammonia or an amine, and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-Isobutylphenyl)ethanamine may involve similar steps but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Catalysts and automated systems may be employed to streamline the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

®-1-(4-Isobutylphenyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, halogens, or sulfuric acid.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Applications De Recherche Scientifique

®-1-(4-Isobutylphenyl)ethanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological systems.

Medicine: Research is conducted to explore its potential therapeutic effects and pharmacological properties.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of ®-1-(4-Isobutylphenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares (R)-1-(4-Isobutylphenyl)ethanamine with key analogs differing in aryl substituents or amine modifications:

Key Observations :

Pharmacological Activities

Enzyme Inhibition

- AChE/BChE Inhibitors : Carbamate derivatives of (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine (e.g., compound 3b ) exhibit 10-fold higher potency than rivastigmine, a standard Alzheimer’s drug. The fluorobenzothiazole moiety enhances pseudoirreversible binding to cholinesterases .

- Mechanism : Covalent docking studies suggest the (R)-configuration optimizes spatial alignment with catalytic serine residues in AChE .

Antifungal Activity

- (R)-N-(4-tert-Butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine (3a ) demonstrates broad-spectrum antifungal activity against Trichophyton mentagrophytes and Cryptococcus neoformans. The tert-butyl group enhances lipophilic interactions with fungal cell membranes .

Cytotoxicity

Insights :

- The primary amine group contributes to corrosivity across analogs.

- Fluorinated analogs may exhibit reduced acute toxicity due to metabolic stability .

Activité Biologique

(R)-1-(4-Isobutylphenyl)ethanamine, also known as (R)-1-(4-isobutylphenyl)ethylamine, is a chiral amine that has garnered attention in pharmacological research due to its potential biological activities. This compound is primarily studied for its interactions with neurotransmitter systems and its implications in therapeutic applications, particularly in the context of central nervous system (CNS) disorders. This article provides a detailed examination of the biological activity of (R)-1-(4-Isobutylphenyl)ethanamine, including its mechanisms of action, pharmacological effects, and relevant case studies.

Structure and Composition

- IUPAC Name : (R)-1-(4-Isobutylphenyl)ethanamine

- Molecular Formula : C12H17N

- Molecular Weight : 189.27 g/mol

- CAS Number : 1212142-57-8

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 50-52 °C |

| Boiling Point | Not available |

| Solubility | Soluble in ethanol and methanol |

(R)-1-(4-Isobutylphenyl)ethanamine exhibits its biological effects primarily through modulation of neurotransmitter systems. It is believed to act as a selective inhibitor of the reuptake of certain monoamines, including serotonin and norepinephrine, which can enhance mood and cognitive function. The compound's structure allows it to interact with various receptors in the CNS, influencing neurotransmitter release and uptake.

Pharmacological Effects

- Antidepressant Activity : Studies have shown that (R)-1-(4-Isobutylphenyl)ethanamine may exhibit antidepressant-like effects in animal models. This is attributed to its ability to increase serotonin levels in the synaptic cleft.

- Analgesic Properties : Preliminary research indicates potential analgesic effects, making it a candidate for pain management therapies.

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases.

Study 1: Antidepressant Effects

A study conducted on mice evaluated the antidepressant-like effects of (R)-1-(4-Isobutylphenyl)ethanamine using the forced swim test (FST). Results indicated a significant reduction in immobility time compared to control groups, suggesting enhanced mood elevation related to increased serotonergic activity .

Study 2: Analgesic Activity

In another study, the analgesic effects were assessed using the tail-flick test in rats. The results showed that administration of (R)-1-(4-Isobutylphenyl)ethanamine resulted in a notable increase in pain threshold, indicating potential use as an analgesic agent .

Toxicology and Safety Profile

While preliminary studies suggest promising biological activities, comprehensive toxicological assessments are essential for evaluating safety. Current data indicate a favorable safety profile at therapeutic doses; however, further studies are necessary to elucidate long-term effects and potential toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.